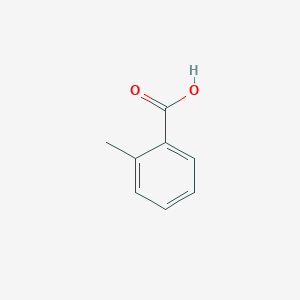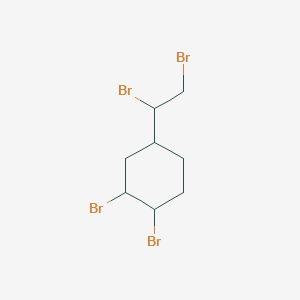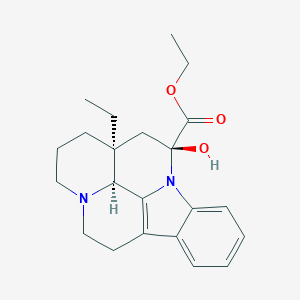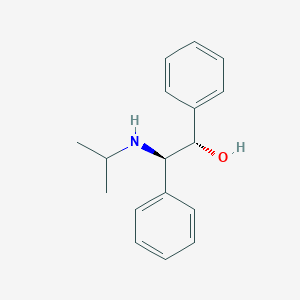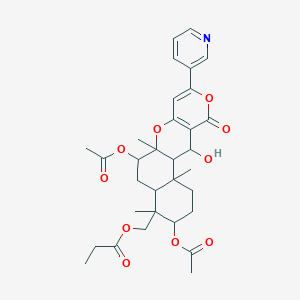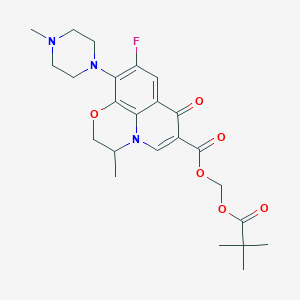
Opome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Opome is a chemical compound that is gaining popularity in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Opome is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Opome has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular function and behavior.
Efectos Bioquímicos Y Fisiológicos
Opome has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis (programmed cell death) in cancer cells. Opome has also been shown to have neuroprotective effects, as well as to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Opome has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily modified for use in various applications. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many potential future directions for research on Opome, including its use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of Opome, as well as its potential applications in various fields.
In conclusion, Opome is a promising chemical compound that has potential applications in various fields. Its unique properties and potential for use in drug delivery systems and the development of new materials make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Opome is synthesized through a series of chemical reactions that involve the conversion of a precursor molecule into the final product. The synthesis method is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Opome has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Opome has also been studied for its potential use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage.
Propiedades
Número CAS |
150871-00-4 |
|---|---|
Nombre del producto |
Opome |
Fórmula molecular |
C24H30FN3O6 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C24H30FN3O6/c1-14-12-32-21-18-15(10-17(25)19(21)27-8-6-26(5)7-9-27)20(29)16(11-28(14)18)22(30)33-13-34-23(31)24(2,3)4/h10-11,14H,6-9,12-13H2,1-5H3 |
Clave InChI |
CCFRFJQUCAZPTP-UHFFFAOYSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
SMILES canónico |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
Sinónimos |
ofloxacin pivaloyloxymethyl ester OPOME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



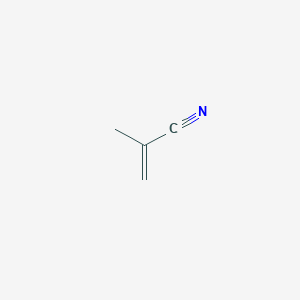
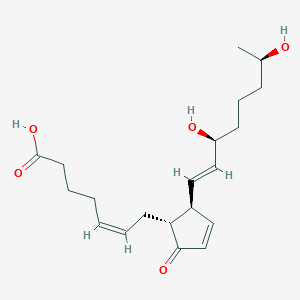
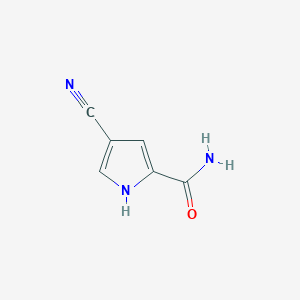
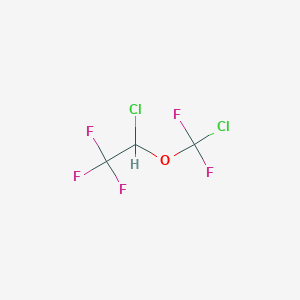
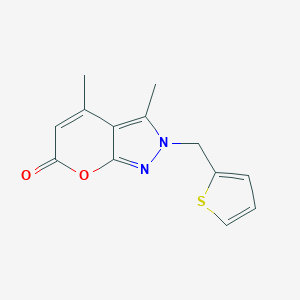

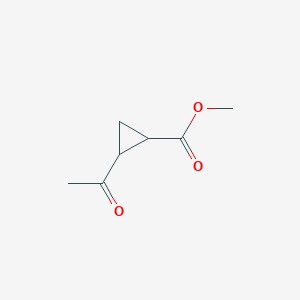
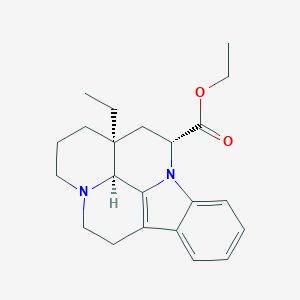
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
